1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine
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Overview
Description
1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine is a complex organic compound that features a unique structure combining a phenyl group, a pyrazole ring, and a piperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common method involves the nucleophilic substitution and cyclization of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . This method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine can be compared with other similar compounds, such as:
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors.
5-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Known for its applications in the synthesis of pharmacologically active compounds. The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-2-5-18(6-3-1)23-11-13-24(14-12-23)19-7-4-10-22(16-19)15-17-8-9-20-21-17/h1-3,5-6,8-9,19H,4,7,10-16H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBGXZOBGQELTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NN2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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